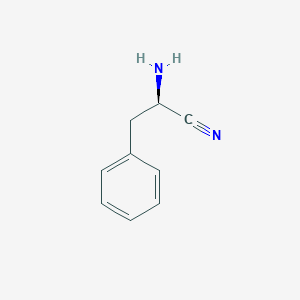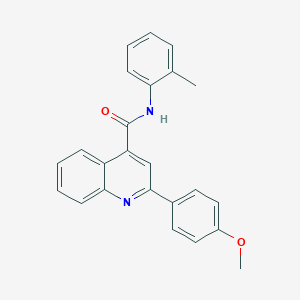
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide, also known as MMQ, is a synthetic compound that belongs to the class of quinoline carboxamide derivatives. It has been studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties. In
Wirkmechanismus
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide is not fully understood. However, it has been proposed that 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide exerts its pharmacological effects through the modulation of various signaling pathways such as the NF-κB and MAPK pathways. 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has also been shown to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has also been shown to inhibit the activation of microglia, which are involved in the inflammatory response in the central nervous system. Furthermore, 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has been shown to possess potent antioxidant and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide is its potent pharmacological effects, which make it a promising candidate for the development of novel therapeutics. However, the synthesis of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide is a complex and time-consuming process, which may limit its use in large-scale experiments. Furthermore, the exact mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide is not fully understood, which may hinder its clinical development.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide. One potential direction is the development of novel derivatives of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide with improved pharmacological properties. Another direction is the investigation of the mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide, which may lead to the development of more targeted therapeutics. Furthermore, the potential use of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation.
Synthesemethoden
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide can be synthesized through the reaction of 4-methoxyaniline and 2-methylbenzaldehyde in the presence of acetic acid and sulfuric acid. The resulting product is then reacted with 2-chloroquinoline-4-carboxylic acid in the presence of triethylamine and dichloromethane to yield 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide. The purity and yield of 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide can be improved through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various pharmacological properties such as anti-inflammatory, analgesic, and antitumor activities. 2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide has also been shown to possess potent antioxidant and neuroprotective effects.
Eigenschaften
CAS-Nummer |
5894-81-5 |
|---|---|
Produktname |
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide |
Molekularformel |
C24H20N2O2 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H20N2O2/c1-16-7-3-5-9-21(16)26-24(27)20-15-23(17-11-13-18(28-2)14-12-17)25-22-10-6-4-8-19(20)22/h3-15H,1-2H3,(H,26,27) |
InChI-Schlüssel |
OZQVBDWRPCOUEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



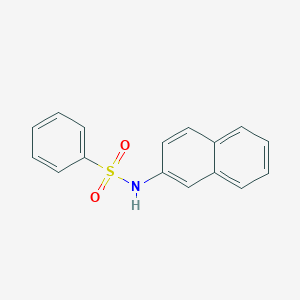
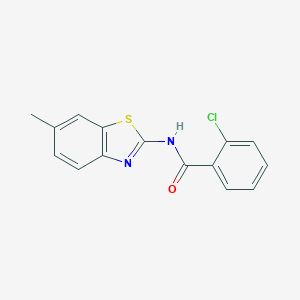
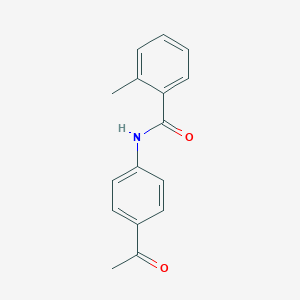
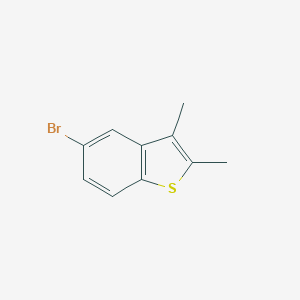
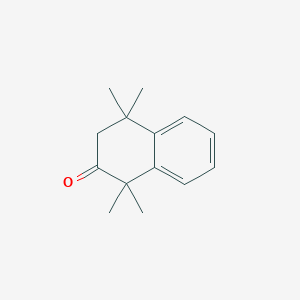


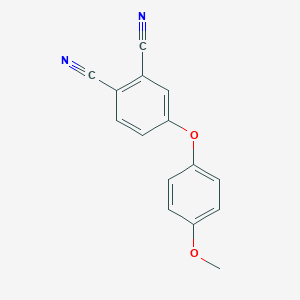




![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)
